molecular formula C16H19ClN2O2 B13883389 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride

1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride

Cat. No.: B13883389
M. Wt: 306.79 g/mol
InChI Key: MGRMJNLFSCALRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group and a methylpropyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the conversion of the pyrazole derivative to the corresponding carbonyl chloride.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, ethanol

    Catalysts: Acid or base catalysts for hydrolysis

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.

    Biological Studies: It serves as a building block for the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The methoxyphenyl and pyrazole moieties play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:

    1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbohydrazide: This compound features a carbohydrazide group instead of a carbonyl chloride, leading to different reactivity and applications.

    1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of an aldehyde group in this compound provides distinct chemical properties and synthetic utility.

The uniqueness of this compound lies in its carbonyl chloride functionality, which allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride

InChI

InChI=1S/C16H19ClN2O2/c1-11(2)8-15-14(16(17)20)9-18-19(15)10-12-4-6-13(21-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3

InChI Key

MGRMJNLFSCALRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.